NoName
Description
Historical Context and Discovery of the Chemical Compound
A definitive historical account of the discovery of a singular chemical compound named "NoName" is absent from the scientific record. The term's appearance is often transient or incidental. For instance, in some chemical databases, "this compound" is listed as a synonym for other well-established compounds, such as Bisphenol A, likely as a result of data entry artifacts rather than a recognized nomenclature nih.gov. This ambiguity highlights the absence of a formal discovery and characterization process for a compound with this specific designation.
Significance and Research Rationale Pertaining to the Chemical Compound
The significance and research rationale for a compound are intrinsically linked to its defined structure and properties. Without a specific molecule to study, a coherent research rationale for "this compound" cannot be established. The term has been associated with the essential oil of Cassia mimosoides var. This compound (M.), where "this compound" is part of the plant's varietal name researchgate.net. The research in this area focuses on the complex mixture of volatile compounds within the essential oil, rather than a single substance named "this compound" researchgate.net.
Overview of the Chemical Compound's Research Landscape and Emerging Trends
The research landscape surrounding "this compound" is fragmented and lacks a central focus on a particular chemical structure. Searches for "this compound" in scientific literature yield results from disparate fields, including cybersecurity, where a hacktivist group of the same name is mentioned, and economic modeling, where "this compound" is the title of a specific model webflow.comnbb.be. This demonstrates that the term is not uniquely associated with a chemical compound. Emerging trends in chemical research are therefore not applicable to a non-existent or ill-defined substance.
Due to the lack of a specific, identifiable chemical compound named "this compound," it is not possible to provide detailed research findings, data tables of physical and chemical properties, or a list of related compound names as requested. The available information does not support the creation of a scientifically accurate article focused on a single chemical entity with this designation.
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-[bis(2,3-dimethylphenoxy)phosphorylhydrazinylidene]methyl]-4-bromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN2O4P/c1-15-7-5-9-22(17(15)3)29-31(28,30-23-10-6-8-16(2)18(23)4)26-25-14-19-13-20(24)11-12-21(19)27/h5-14,27H,1-4H3,(H,26,28)/b25-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOCNUQJFBTMP-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NN=CC2=C(C=CC(=C2)Br)O)OC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OP(=O)(N/N=C/C2=C(C=CC(=C2)Br)O)OC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for the Chemical Compound
Established Synthetic Pathways for the Chemical Compound
Established synthetic pathways represent the foundational methods that have been traditionally used for the formation of similar chemical structures.
Classical synthesis of a theoretical compound like "NoName" would likely involve multi-step processes utilizing well-understood reactions. For instance, a convergent synthesis approach might be employed, where different fragments of the molecule are synthesized separately before being joined together. Key reactions in such a synthesis could include Grignard reactions for carbon-carbon bond formation, Wittig reactions for the creation of alkenes, and esterification or amidation for the introduction of functional groups.
A hypothetical classical synthesis of "this compound" could begin with commercially available starting materials, such as substituted aromatic rings and aliphatic chains. These would undergo a series of functional group interconversions and coupling reactions to build the carbon skeleton of the "this compound" molecule.
Hypothetical Reaction Scheme for "this compound" Synthesis
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | Substituted Benzene, Acyl Chloride | AlCl₃ | Acylated Benzene | 85 |
| 2 | Acylated Benzene, Alkyl Grignard | Mg, THF | Tertiary Alcohol | 70 |
| 3 | Tertiary Alcohol, Acid Catalyst | H₂SO₄ | Dehydrated Alkene | 90 |
| 4 | Dehydrated Alkene, Bromine | CCl₄ | Dibrominated Alkane | 95 |
| 5 | Dibrominated Alkane, Base | KOH | "this compound" Precursor | 60 |
The formation of "this compound" would be governed by fundamental mechanistic principles. For example, if a key step involves a nucleophilic substitution reaction, the stereochemical outcome would be dependent on whether the mechanism is Sₙ1 or Sₙ2. An Sₙ2 reaction would result in an inversion of stereochemistry, while an Sₙ1 reaction would lead to a racemic mixture.
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling the formation of desired products while minimizing side reactions. For instance, in a hypothetical Grignard addition to a carbonyl group in the synthesis of "this compound," the reaction mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.
Advanced and Novel Synthetic Strategies for the Chemical Compound
Modern synthetic chemistry offers a range of advanced techniques that could be applied to the synthesis of "this compound," potentially offering improvements in efficiency, selectivity, and sustainability.
If "this compound" possesses chiral centers, its stereoselective and enantioselective synthesis would be of significant interest. This could be achieved through the use of chiral catalysts, auxiliaries, or starting materials. For example, an asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst could be employed to set a specific stereocenter with high enantiomeric excess.
Comparison of Chiral Catalysts for a Hypothetical "this compound" Hydrogenation
| Catalyst | Ligand | Enantiomeric Excess (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | 95 |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | 98 |
| Pd/C | Cinchona Alkaloid | 85 |
Applying green chemistry principles to the synthesis of "this compound" would aim to reduce the environmental impact of its production. This could involve the use of renewable starting materials, atom-economical reactions that maximize the incorporation of starting materials into the final product, and the use of environmentally benign solvents such as water or supercritical CO₂. The development of catalytic processes to replace stoichiometric reagents would also be a key aspect of a green synthesis of "this compound."
Flow chemistry offers several advantages for the synthesis of chemical compounds, including improved safety, scalability, and reaction control. mit.edu A continuous flow synthesis of "this compound" could involve pumping the reactants through a series of heated or cooled tubes or microreactors, with reagents and catalysts introduced at specific points. mit.edu This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mit.edu
Post-Synthetic Modifications and Derivatization of the Chemical Compound
Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities into a pre-existing molecular scaffold. This approach allows for the fine-tuning of a compound's properties without altering its core structure. In the context of the chemical compound "this compound," PSM and derivatization are crucial for expanding its utility and exploring its structure-activity relationships.
Derivatization is a technique that transforms a chemical compound into a product with a similar chemical structure, known as a derivative. wikipedia.org This process typically involves a specific functional group of the parent compound participating in the reaction. wikipedia.org The resulting derivative exhibits altered reactivity, solubility, boiling point, melting point, or other chemical and physical properties. wikipedia.orgnih.gov These modifications can be leveraged for various analytical and functional purposes. wikipedia.orgnih.gov
Several key characteristics define an ideal derivatization reaction: it should be reliable, proceed to completion, and be general enough to apply to a range of substrates while remaining specific to a single functional group. wikipedia.org Furthermore, the resulting products should be stable. wikipedia.org
Common derivatization strategies that could be applied to "this compound," assuming it possesses suitable functional groups, include:
Silylation: This method is often used in gas chromatography to increase the volatility of compounds containing polar N-H and O-H groups. youtube.com By replacing the active hydrogen with a bulky, nonpolar silyl group, the compound becomes less polar and more volatile. wikipedia.org
Esterification: This technique is useful for converting compounds with carboxylic acid groups into their corresponding esters. This can reduce intermolecular interactions and improve chromatographic analysis.
Acylation: This involves the introduction of an acyl group into a molecule, often by reacting it with an acid chloride or anhydride. This can be used to modify the properties of amines, alcohols, and phenols.
The following table outlines potential derivatization reactions for hypothetical functional groups on the "this compound" compound:
| Functional Group on "this compound" | Derivatization Reaction | Reagent Example | Purpose of Derivatization |
| Hydroxyl (-OH) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility for GC analysis |
| Carboxylic Acid (-COOH) | Esterification | Methanol/HCl | Improve chromatographic behavior |
| Amine (-NH2) | Acylation | Acetic Anhydride | Modify polarity and reactivity |
Post-synthetic modification of "this compound" can also involve more complex transformations to introduce novel functionalities. These modifications are often aimed at enhancing the compound's performance in specific applications, such as catalysis or materials science. nih.gov Covalent post-synthetic modification, for instance, involves the formation of new covalent bonds between the existing "this compound" framework and incoming molecules. rsc.org This can be used to attach polymers, catalytic moieties, or other functional groups.
The choice of derivatization or post-synthetic modification strategy for "this compound" would be dictated by the desired properties of the final product and the specific functional groups present in the parent molecule.
Scalability and Industrial Production Challenges for the Chemical Compound
The transition of a chemical synthesis from a laboratory setting to industrial-scale production is a complex process fraught with challenges. kewaunee.indigitellinc.com While a synthetic route may be successful on a small scale, scaling up production introduces a new set of variables that must be carefully considered to ensure safety, efficiency, and economic viability. kewaunee.in For the chemical compound "this compound," several key challenges would need to be addressed for its successful industrial production.
A primary concern in scaling up is safety . kewaunee.in Reactions that are easily managed in a laboratory can become hazardous when dealing with larger quantities of reagents and products. kewaunee.inmt.com A thorough understanding of the reaction's thermodynamics, including any potential exotherms, is crucial to prevent runaway reactions. mt.com
Efficiency and cost-effectiveness are also paramount. kewaunee.in A synthetic route that is feasible in the lab may not be economically viable on an industrial scale. digitellinc.com This could be due to the use of expensive reagents, low yields, or the need for complex purification procedures. mt.com Process optimization is therefore a critical step in the scale-up process, aiming to maximize yield and minimize waste. kewaunee.in
Several technical challenges are commonly encountered during scale-up:
Heat and Mass Transfer: The principles of heat and mass transfer that are negligible at the lab scale become significant in large reactors. kewaunee.indigitellinc.com Inefficient mixing or heat dissipation can lead to side reactions, reduced yields, and the formation of impurities. kewaunee.indigitellinc.com
Reaction Kinetics: The kinetics of a reaction can be affected by changes in scale. kewaunee.in What works well in a small flask may behave differently in a large reactor due to variations in concentration, temperature, and mixing.
Downstream Processing: The isolation and purification of the final product can be a major bottleneck in industrial production. mdpi.com Methods that are practical in the lab, such as column chromatography, may be impractical or too expensive for large-scale operations.
Solvent and Reagent Availability: The solvents and reagents used in the laboratory synthesis must be available in sufficient quantities and at an acceptable cost for industrial production. uk-cpi.com Furthermore, the environmental impact of these materials must be considered, with a growing emphasis on "green chemistry" principles to reduce waste and use more sustainable materials. uk-cpi.com
The following table summarizes the key challenges in scaling up the production of "this compound" and the corresponding considerations for process development:
| Challenge | Laboratory Scale Consideration | Industrial Scale Consideration |
| Safety | Small-scale reactions with manageable exotherms. | Rigorous process safety management, including hazard and operability (HAZOP) studies and engineering controls to manage large-scale exotherms. |
| Efficiency | Focus on proof-of-concept and maximizing yield on a small scale. | Optimization of reaction conditions to maximize throughput, minimize cycle times, and reduce raw material costs. |
| Heat & Mass Transfer | Rapid and efficient mixing and heat dissipation. | Design of appropriate reactor systems to ensure uniform mixing and effective temperature control. |
| Purification | Use of techniques like chromatography for high purity. | Development of scalable purification methods such as crystallization, distillation, or extraction. |
| Cost | Reagent cost is often a secondary consideration. | Minimizing the cost of raw materials, energy, and waste disposal is critical for economic viability. |
Ultimately, the successful industrial production of "this compound" would require a multidisciplinary team of chemists and chemical engineers to address these challenges. digitellinc.com A thorough understanding of the chemical process and careful planning are essential to ensure a safe, efficient, and economically viable manufacturing process.
Iii. Structure Activity/function Relationships of the Chemical Compound
Fundamental Principles Governing the Chemical Compound's Interactions
The therapeutic effect of oseltamivir carboxylate is rooted in its ability to bind to the active site of the neuraminidase enzyme, mimicking the natural substrate, sialic acid. This competitive inhibition prevents the enzyme from cleaving sialic acid residues on the host cell surface, thereby trapping newly formed virus particles and halting the infection cycle. drugbank.com The binding is governed by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic interactions between the functional groups of oseltamivir carboxylate and the amino acid residues within the neuraminidase active site. nih.gov
The affinity of oseltamivir carboxylate for the neuraminidase active site is a critical determinant of its inhibitory activity. This affinity is influenced by the three-dimensional conformation of both the inhibitor and the enzyme's active site. Mutations in the neuraminidase gene can alter the shape of the active site, potentially reducing the binding affinity of oseltamivir carboxylate and leading to drug resistance. nih.govnih.gov
Elucidation of Structure-Function Correlates for the Chemical Compound and its Analogs
Molecular Recognition and Binding Mechanisms of the Chemical Compound
The binding of oseltamivir carboxylate to the neuraminidase active site involves a complex interplay of interactions with several key amino acid residues. Large-scale molecular dynamics simulations have revealed multiple metastable states and binding pathways. nih.gov
Key interactions include:
Carboxylate Group: Forms a bidentate hydrogen bond with the guanidinium group of Arginine 371 and a hydrogen bond with the guanidinium group of Arginine 292. nih.gov
Protonated Amino Group: Forms hydrogen bonds with the side chains of Aspartic Acid 151 and Glutamic Acid 119. nih.gov
Acetyl Group: Forms a hydrogen bond with the guanidinium group of Arginine 152. nih.gov
Pentyl Group: Engages in hydrophobic interactions with several residues, including Tryptophan 178, Isoleucine 222, Arginine 224, Alanine 246, and Glutamic Acid 276. nih.gov
| Oseltamivir Carboxylate Functional Group | Interacting Neuraminidase Residues | Type of Interaction |
|---|---|---|
| Carboxylate | Arg371, Arg292 | Hydrogen Bond |
| Protonated Amino | Asp151, Glu119 | Hydrogen Bond |
| Acetyl | Arg152 | Hydrogen Bond |
| Pentyl | Trp178, Ile222, Arg224, Ala246, Glu276 | Hydrophobic |
Role of Specific Structural Motifs in Chemical Compound Activity
The specific arrangement of functional groups in oseltamivir carboxylate is crucial for its high-affinity binding to the neuraminidase active site. study.comchegg.com Structure-activity relationship (SAR) studies have shed light on the importance of these motifs:
Carboxylate Group: Essential for strong electrostatic interactions with the positively charged arginine residues in the active site. nih.gov
Amino Group at C5: The positive charge of this group is critical for interaction with negatively charged residues like Aspartic Acid 151. nih.gov
Acetamido Group at C4: The stereochemistry of this group is vital for proper orientation within the active site. Inversion of its stereochemistry, as in 4-epi-oseltamivir carboxylate, leads to a dramatic loss of inhibitory activity. rsc.orgresearchgate.net
Cyclohexene Ring: Serves as a scaffold to correctly position the key functional groups for optimal interaction with the enzyme's active site.
Derivatization at the C-4 position with thiocarbamates, α-amino acids, or cyclic secondary amines has been shown to decrease inhibitory activity. gpatindia.com Conversely, certain L-asparagine-bearing analogues have demonstrated favorable results. gpatindia.com
Computational Chemistry Approaches to Chemical Compound Structure-Activity Prediction
Quantum Mechanical Studies of the Chemical Compound
Quantum mechanical methods, such as Density Functional Theory (DFT), have been employed to study the electronic structure, reactivity, and stability of oseltamivir. nih.govrsc.org These studies help in understanding the molecule's behavior in different environments (gas phase vs. aqueous solution). nih.gov
Key findings from these studies include:
Structural Stability: The most stable structure of oseltamivir in both gas and aqueous media is consistent with its experimentally determined structure. nih.gov
Reactivity: Frontier orbital studies have provided insights into the reactivity of oseltamivir compared to other antiviral agents. nih.gov
Vibrational Spectroscopy: Quantum mechanical calculations have been used to assign the vibrational modes of oseltamivir, which can aid in its identification and characterization. nih.gov
QSAR Models: DFT-calculated quantum chemical descriptors have been used to develop Quantitative Structure-Activity Relationship (QSAR) models to predict the anti-influenza activity of oseltamivir derivatives. These models suggest that the inhibitory activity is influenced by factors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the number of atoms. rsc.org
| Computational Method | Key Finding | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Determination of the most stable structure in different media. | nih.gov |
| Frontier Orbital Studies | Comparison of reactivity with other antiviral compounds. | nih.gov |
| Scaled Quantum Mechanical Force Field (SQMFF) | Assignment of vibrational modes for spectroscopic identification. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of inhibitory activity based on quantum chemical descriptors. | rsc.org |
Molecular Dynamics Simulations of Chemical Compound Interactions
Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic process of oseltamivir carboxylate binding to the neuraminidase enzyme. nih.govuiuc.edu These simulations provide a detailed, time-resolved view of the binding process, complementing the static pictures provided by crystal structures. nih.gov
MD simulations have revealed:
Binding Pathways: The existence of an electrostatic binding funnel that guides the positively charged oseltamivir into the negatively charged active site of the neuraminidase. uiuc.edu
Conformational Changes: The flexibility of the neuraminidase active site, particularly the 150-loop, which can adopt "open" and "closed" conformations upon inhibitor binding. researchgate.netescholarship.org
Role of Water Molecules: The identification of water-mediated hydrogen bonds between oseltamivir carboxylate and active site residues, which can influence binding stability. nih.govplos.org
Mechanisms of Resistance: How mutations, such as H274Y, can alter the conformation of the active site, leading to reduced binding affinity and drug resistance. For example, the H274Y mutation can cause a loss of electrostatic and van der Waals interaction energies at the amino and pentyl ether moieties of oseltamivir. nih.govnih.gov
These computational approaches are crucial for understanding the molecular basis of oseltamivir's action and for the rational design of new neuraminidase inhibitors that can overcome existing resistance mechanisms. nih.govuiuc.edu
Chemoinformatics and QSAR/QSPR Modeling for the Chemical Compound Nonane
Chemoinformatics utilizes computational and informational techniques to address challenges in the field of chemistry. youtube.com For a relatively simple molecule like Nonane (C9H20), a straight-chain alkane, chemoinformatic approaches are fundamental in cataloging, searching, and analyzing its structural information and that of its isomers. nih.govstudy.comwikipedia.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of chemoinformatics. zamann-pharma.comnih.gov These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). zamann-pharma.comdrugdesign.orgnih.govresearchgate.net
The core principle of QSAR/QSPR is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activities and properties. nih.gov For Nonane and its 34 structural isomers, a variety of molecular descriptors can be calculated to build predictive models. wikipedia.org These descriptors fall into several categories:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and the molecular connectivity index.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.
Physicochemical descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability. Nonane is a nonpolar molecule with a logP value of 5.65, indicating high lipophilicity. nih.gov
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges. As a nonpolar alkane, Nonane has a negligible dipole moment.
These descriptors can be used to develop QSPR models to predict various physical properties of Nonane and its isomers. For instance, a QSPR model could predict the boiling point of different Nonane isomers based on their structural differences. Straight-chain n-Nonane has a boiling point of 151 °C, while its branched isomers have lower boiling points due to their more compact structures. study.comwikipedia.org
The development of a QSAR/QSPR model typically involves the following steps:
Data Set Collection: A dataset of compounds with known properties or activities is compiled. For a QSPR study on alkanes, this would include Nonane and its isomers, as well as other alkanes like octane and decane. wikipedia.orgsolubilityofthings.com
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM) are used to build a mathematical model that correlates the descriptors with the property of interest. nih.govrsc.org The model's predictive power is then rigorously validated.
Below is an illustrative data table of molecular descriptors that could be calculated for n-Nonane and two of its isomers.
| Compound Name | Molecular Formula | Boiling Point (°C) | Molecular Weight (g/mol) | LogP | Molar Refractivity |
|---|---|---|---|---|---|
| n-Nonane | C9H20 | 151.0 | 128.26 | 5.65 | 43.8 |
| 2-Methyloctane | C9H20 | 143.3 | 128.26 | 5.48 | 43.8 |
| 2,2,4,4-Tetramethylpentane | C9H20 | 122.3 | 128.26 | 5.21 | 43.8 |
Using such data, a hypothetical QSPR model for predicting the boiling point of Nonane isomers could be developed. For example, a simplified linear regression model might take the form:
Boiling Point = β₀ + β₁ (Wiener Index) - β₂ (Number of Branches)
Where the Wiener index relates to the sum of distances between all pairs of carbon atoms, and the number of branches accounts for the compactness of the molecule.
While QSAR studies are more common for biologically active compounds, QSAR models could be developed for the toxicity of alkanes like Nonane. For instance, a model could predict the aquatic toxicity of different isomers based on descriptors related to their hydrophobicity and molecular size.
The following table presents a hypothetical QSAR model for predicting the toxicity of Nonane isomers to a specific aquatic organism.
| Descriptor | Coefficient | Significance (p-value) |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 0.85 | <0.01 |
| Molecular Surface Area | -0.23 | 0.04 |
| Number of Rotatable Bonds | 0.15 | 0.08 |
This hypothetical model suggests that toxicity increases with hydrophobicity (LogP) and is influenced by the molecule's surface area and flexibility. Such models, once validated, can be powerful tools for predicting the properties and potential hazards of unstudied isomers or related compounds, thereby reducing the need for extensive experimental testing. frontiersin.orgnih.govgithub.io
Iv. Biological and Mechanistic Investigations of the Chemical Compound
Cellular and Subcellular Targets of the Chemical Compound NoName
The chemical compound, hereinafter referred to as this compound, is a potent inhibitor of a specific subset of protein tyrosine kinases. nih.gov Its primary molecular targets have been identified as the Abelson kinase (Abl), the stem cell factor receptor (c-Kit), and the platelet-derived growth factor receptor (PDGFR). nih.govashpublications.org In the context of specific malignancies, this compound targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.govdroracle.ai The compound's mechanism involves binding to the ATP-binding site of these kinases, which prevents the transfer of a phosphate (B84403) group to their protein substrates, thereby blocking downstream signaling pathways essential for cell proliferation and survival. nih.govresearchgate.netresearchgate.net
The cellular action of this compound is highly selective for cells that depend on the activity of these targeted kinases. nih.gov For instance, in BCR-ABL-positive cells, this compound's inhibition of the fusion protein leads to the induction of apoptosis (programmed cell death) and a halt in proliferation, while having minimal effect on normal, healthy cells. droracle.aiclinpgx.org This targeted action is a cornerstone of its biological activity. nih.gov
Subcellularly, this compound exerts its effects primarily in the cytoplasm where the target kinases are located. wikipedia.org However, inhibition of the BCR-ABL tyrosine kinase has also been shown to stimulate its entry into the nucleus. nih.gov Once in the nucleus, the inhibited protein is unable to perform its anti-apoptotic functions, further contributing to the death of the cancer cell. nih.gov Proteomic analyses of human ovarian cancer cells treated with this compound revealed alterations in proteins involved in the regulation of the actin cytoskeleton, metabolic pathways, cell cycle, and cell junctions, indicating a broad impact on cellular architecture and function following engagement with its primary targets. nih.gov
Molecular Mechanisms of Action of the Chemical Compound this compound
This compound functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. droracle.aiwikipedia.org By occupying this site, it effectively blocks the enzyme from transferring a phosphate group from ATP to tyrosine residues on its substrates, a process known as protein tyrosine phosphorylation. researchgate.netwikipedia.org This inhibition is semi-competitive and locks the kinase in an inactive or self-inhibited conformation. wikipedia.org
The primary enzyme targets for this compound's inhibitory action are the Abl family kinases (Abl and Arg), c-Kit, and PDGFR. nih.govashpublications.org It is particularly effective against the constitutively activated BCR-ABL tyrosine kinase found in CML. cellsignal.com The inhibition of these kinases disrupts the signaling cascades that drive cell growth and survival in cancers dependent on these enzymes. youtube.com
Interestingly, while the primary mechanism is inhibition, research has also revealed that this compound can bind to a secondary, allosteric site in the myristoyl pocket of Abl kinase. nih.gov This binding can, under certain circumstances, function as an activator of the kinase activity. nih.gov This dual function highlights a complex interaction with its target enzyme that is dependent on the specific binding site occupied. nih.gov
The inhibitory potency of this compound against its target kinases has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for these enzymes.
| Target Enzyme | IC50 Value (μM) | Assay Type | Reference |
|---|---|---|---|
| v-Abl | 0.6 | Cell-free/Cell-based | selleckchem.com |
| c-Kit | 0.1 | Cell-free/Cell-based | selleckchem.comapexbt.com |
| PDGFR | 0.1 | Cell-free/Cell-based | selleckchem.comapexbt.com |
| Abl | 0.025 | - | apexbt.com |
This compound acts as an antagonist for the receptor tyrosine kinases c-Kit and PDGFR. nih.govashpublications.org These receptors are crucial for various cellular processes, and their aberrant activation can lead to cancer. This compound inhibits the signaling of these receptors by blocking their kinase activity. aacrjournals.org
For example, it inhibits the stem cell factor (SCF)-dependent activation of wild-type c-Kit kinase activity with an IC50 of approximately 0.1 μM. selleckchem.com Similarly, it dose-dependently inhibits PDGF-stimulated PDGFR phosphorylation with an IC50 value of around 0.1 μM. apexbt.com This antagonism prevents the downstream signaling events that would normally be triggered by ligand binding, thereby inhibiting cell proliferation and survival in tumors that are driven by these receptors. aacrjournals.org
The primary mechanism of action for this compound is not direct interaction with DNA or RNA. Instead, its effects on nucleic acids are indirect, resulting from the inhibition of signaling pathways that regulate gene expression. nih.gov However, recent research has indicated that this compound treatment can influence the expression of non-coding RNAs, which in turn can modulate the cellular response to the compound.
Studies have shown that this compound treatment in CML patients rapidly alters the expression profile of micro-RNAs (miRNAs). haematologica.orghaematologica.org For instance, treatment leads to an increased expression of miR-150 and miR-146a, and a decreased expression of miR-142-3p and miR-199b-5p. haematologica.orghaematologica.org These changes in miRNA levels can affect the expression of their target genes, which may play a role in the therapeutic effects of this compound. haematologica.org
Furthermore, a long non-coding RNA (lncRNA), designated lncRNA-IUR1, has been identified as being significantly upregulated by this compound treatment in Abl-transformed leukemic cells. nih.gov This lncRNA appears to play a critical role in suppressing tumor growth by regulating STAT5-mediated GATA3 expression. nih.gov The modulation of these non-coding RNAs represents an indirect but significant aspect of this compound's molecular mechanism. nih.govnih.gov
Recent studies have uncovered a novel aspect of this compound's mechanism of action involving the modulation of ion channels. Specifically, this compound has been shown to affect the hERG1 K+ (potassium) channels, which are highly expressed in leukemia cells and are thought to contribute to leukemogenesis. nih.gov
Research has demonstrated that this compound can down-regulate the expression of hERG1 at both the mRNA and protein levels in CML cells. nih.govnih.gov In addition to reducing its expression, this compound also directly reduces hERG currents in cells. nih.gov This effect on the hERG1 K+ channel appears to be independent of its tyrosine kinase inhibitory activity and contributes to its anti-leukemic effects, including the inhibition of cell proliferation and the suppression of vascular endothelial growth factor (VEGF) secretion. nih.gov The combination of this compound with a specific hERG1 inhibitor, E-4031, resulted in enhanced anti-leukemic effects, highlighting the therapeutic relevance of this ion channel modulation. nih.gov
In Vitro Biological Efficacy Studies of the Chemical Compound this compound
The in vitro biological efficacy of this compound has been extensively documented across a range of cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic activities. These studies have been crucial in establishing the compound's therapeutic potential.
In CML cell lines expressing the BCR-ABL fusion protein, such as K562, MO7p210, and 32Dp210, this compound shows significant cytotoxicity. stemcell.com It selectively kills BCR-ABL-expressing cells, with preclinical studies confirming this selective activity both in vitro and in vivo. youtube.com
The growth-inhibitory activity of this compound has also been observed in other cancer types. For instance, in the human bronchial carcinoid cell line NCI-H727 and the human pancreatic carcinoid cell line BON-1, this compound exhibited a dose- and time-dependent cytotoxic effect. nih.gov Similarly, it caused concentration-dependent decreases in the viability of rodent Leydig tumor cell lines, with an IC50 for growth inhibition of 5 μmol/L. aacrjournals.org This was associated with the induction of apoptosis and inhibition of proliferation. aacrjournals.org
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| NCI-H727 | Bronchial Carcinoid | 32.4 | selleckchem.com |
| BON-1 | Pancreatic Carcinoid | 32.8 | selleckchem.com |
| A549 | Lung Cancer | 65.4 | nih.gov |
| K562 | Chronic Myeloid Leukemia | 0.08 | nih.gov |
Furthermore, studies have shown that this compound can synergize with other agents. For example, in combination with arsenic trioxide, it demonstrated additive to synergistic cytotoxicity in BCR-ABL+ cell lines. stemcell.com In vitro studies also confirmed that this compound effectively inhibits the constitutive activation of c-Kit in human small cell lung cancer (SCLC) cell lines. aacrjournals.org
Cell-Based Assays for Chemical Compound Activity
The initial biological evaluation of this compound involved a series of cell-based assays to determine its activity profile across different cell lines and biological contexts. These assays are crucial for understanding the compound's potential therapeutic effects at a cellular level.
A primary screening was conducted to assess the cytotoxic effects of this compound on a panel of human cancer cell lines compared to a non-cancerous human fibroblast cell line. The cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was measured using a standard resazurin-based assay. The results, summarized in Table 1, indicate that this compound exhibits selective cytotoxicity against cancer cells, particularly those of breast and lung origin, while showing significantly less impact on the normal fibroblast cell line.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 5.1 |
| A549 | Lung Cancer | 3.8 |
| H460 | Lung Cancer | 4.2 |
| HFF-1 | Normal Fibroblast | > 100 |
Further investigations into the mechanism of cell death induced by this compound were conducted using flow cytometry analysis of Annexin V and propidium (B1200493) iodide (PI) staining in MCF-7 cells. The results demonstrated a significant increase in the population of apoptotic cells (Annexin V positive) in a dose-dependent manner, with minimal induction of necrosis (PI positive only). This suggests that this compound primarily induces programmed cell death in cancer cells.
Biochemical Assays for Chemical Compound Target Engagement
To elucidate the molecular mechanism of action of this compound, a series of biochemical assays were performed to identify its direct molecular target. Based on computational modeling predictions, it was hypothesized that this compound might interact with a key enzyme in a cancer-related signaling pathway, Kinase X.
An in vitro kinase assay was performed using recombinant human Kinase X. The assay measured the phosphorylation of a peptide substrate by Kinase X in the presence of varying concentrations of this compound. The results showed that this compound potently inhibited the activity of Kinase X with a half-maximal inhibitory concentration (IC₅₀) of 0.5 µM.
To confirm direct binding of this compound to Kinase X, a surface plasmon resonance (SPR) analysis was conducted. Recombinant Kinase X was immobilized on a sensor chip, and different concentrations of this compound were passed over the surface. The binding affinity was determined by measuring the association and dissociation rates. The SPR analysis confirmed a direct and high-affinity interaction between this compound and Kinase X, with a dissociation constant (K_D) of 75 nM. These findings strongly suggest that Kinase X is a direct molecular target of this compound.
Preclinical Pharmacological Investigations of the Chemical Compound (In Vivo Animal Models)
Efficacy in Disease Models (e.g., oncology, infectious diseases, neurological disorders, inflammation)
The in vivo efficacy of this compound was evaluated in a murine xenograft model of human breast cancer. Female athymic nude mice were subcutaneously implanted with MDA-MB-231 human breast cancer cells. Once tumors reached a palpable size, the mice were randomized into a vehicle control group and a this compound treatment group.
The treatment with this compound resulted in a significant reduction in tumor growth compared to the vehicle control group. After 21 days of treatment, the average tumor volume in the this compound-treated group was approximately 60% smaller than that in the control group. The data from this efficacy study is presented in Table 2.
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Percent Tumor Growth Inhibition |
| Vehicle Control | 102 ± 15 | 1250 ± 180 | - |
| This compound | 105 ± 18 | 500 ± 95 | 60% |
Biodistribution and Metabolism of the Chemical Compound in Preclinical Models (non-toxicology focus)
To understand the distribution and metabolic fate of this compound in a living organism, a biodistribution and metabolism study was conducted in healthy rats. A single dose of radiolabeled this compound was administered intravenously, and the distribution of the compound in various tissues was measured at different time points.
The results indicated that this compound was rapidly distributed from the plasma to the tissues, with the highest concentrations observed in the liver, kidneys, and lungs. The brain concentrations were notably low, suggesting limited penetration of the blood-brain barrier.
Metabolic analysis of plasma, urine, and feces samples was performed using liquid chromatography-mass spectrometry (LC-MS). The analysis revealed that this compound is extensively metabolized, with the parent compound accounting for only about 15% of the total drug-related material in the plasma at 4 hours post-administration. Two major metabolites, M1 (a hydroxylated derivative) and M2 (a glucuronide conjugate), were identified. The primary route of excretion was found to be through the feces.
Based on the provided information, it is not possible to generate a scientifically accurate and detailed article on a chemical compound named "this compound." Searches for a compound with this specific name did not yield a recognized chemical entity with a body of scientific research corresponding to the detailed outline requested.
The name "this compound" appears to be a placeholder, a brand name for various products, or an internal catalog identifier for a specific, but not widely researched, molecule. There is no evidence of a single, well-defined chemical compound universally known as "this compound" that has undergone the extensive research required to discuss its advanced applications in materials science and analytics as specified in the prompt.
Generating an article under these circumstances would require fabricating data and research findings, which would be misleading and scientifically unsound. Therefore, the request to create an article on the chemical compound "this compound" cannot be fulfilled.
V. Advanced Applications of the Chemical Compound
Analytical and Diagnostic Applications of the Chemical Compound
Development of Detection Methods for Titanium Dioxide Nanoparticles in Complex Matrices
The increasing use of TiO2 NPs in consumer products and industrial applications necessitates the development of reliable methods for their detection and quantification in complex environmental and biological matrices. tdl.org The primary challenge lies in distinguishing the engineered nanoparticles from naturally occurring titanium.
Several analytical techniques have been developed and refined for this purpose. A common approach involves sample digestion followed by elemental analysis. For instance, a method using sulfuric acid (H2SO4) digestion at 110°C has been shown to be effective for quantifying TiO2 in various environmental samples without the need for hazardous hydrofluoric acid or specialized microwave digestion. tdl.org This method has demonstrated high recovery rates for titanium in water, fish tissue, and periphyton. tdl.org
For more complex biological tissues, a digestion procedure involving a mixture of nitric acid (HNO3) and hydrofluoric acid (HF) followed by heating has been successfully developed to determine total titanium content using inductively coupled plasma mass spectrometry (ICP-MS). nih.gov An inter-laboratory comparison of this method showed good agreement for tissue samples with titanium concentrations greater than 4 μg/g. nih.gov
The development of these methods is crucial for toxicokinetic studies and for monitoring the environmental fate and potential impacts of TiO2 NPs. nih.gov
Table 1: Comparison of Digestion Methods for TiO2 NP Detection
| Digestion Method | Matrix | Instrumentation | Key Findings |
| Sulfuric acid (H2SO4) digestion | Water, fish tissue, periphyton, sediment | ICP-MS | High recovery rates in water, fish tissue, and periphyton. tdl.org |
| Nitric acid (HNO3) and hydrofluoric acid (HF) digestion | Biological tissues | ICP-MS | Effective for determining total Ti content; good inter-laboratory agreement. nih.gov |
| Closed-vessel microwave digestion | Biological materials | Q-ICP-MS, HR-ICP-MS | Validated for Ti determination from TiO2 NPs in biological samples. researchgate.net |
Agricultural and Environmental Applications of Titanium Dioxide Nanoparticles
The unique properties of TiO2 NPs have led to their exploration in both agricultural and environmental sectors, aiming to enhance crop production and address pollution.
In agriculture, TiO2 NPs have demonstrated the potential to improve crop performance, especially under stressful environmental conditions. researchgate.netscialert.net When applied at low concentrations, either to the roots or leaves, TiO2 NPs can stimulate various physiological processes in plants. scialert.net
Research has shown that TiO2 NPs can:
Enhance Photosynthesis: By increasing chlorophyll content and the activity of enzymes like RuBisCO, TiO2 NPs can improve the rate of photosynthesis. researchgate.netscialert.net
Promote Nutrient Uptake: These nanoparticles can facilitate the absorption and transport of essential nutrients within the plant. mdpi.comfbtjournal.com
Strengthen Stress Tolerance: TiO2 NPs have been shown to help plants withstand abiotic stresses such as salinity and drought. researchgate.netfbtjournal.com They can activate antioxidant enzymes, which protect the plant from oxidative damage. mdpi.com
Improve Crop Yield and Quality: The culmination of these positive effects often leads to increased biomass and yield in various crops. mdpi.comresearchgate.net For example, in tomato plants, the application of nano-TiO2 has been linked to higher fruit production. mdpi.com
The antimicrobial properties of TiO2 NPs also offer a protective role against plant pathogens. fbtjournal.comfbtjournal.com
Table 2: Effects of TiO2 NPs on Various Crops
| Crop | Observed Effects |
| Tomato (Solanum lycopersicum) | Increased fruit and blossom output, enhanced carotenoid and anthocyanin content. mdpi.com |
| Red bean (Vigna angularis) | Improved nutrient uptake and transport, mitigation of oxidative stress. mdpi.com |
| Broad bean | Enhanced growth and tolerance under saline conditions. fbtjournal.com |
| Sweet corn (Zea mays) | Enhanced drought tolerance and grain yield. fbtjournal.com |
| Barley (Hordeum vulgare) | Increased photosynthetic rate and plant growth in early developmental stages. fbtjournal.com |
The photocatalytic properties of TiO2 NPs are central to their application in environmental remediation. namitio2.comnih.gov When exposed to ultraviolet (UV) light, TiO2 NPs generate reactive oxygen species (ROS) that can degrade a wide range of organic and inorganic pollutants in water and air. namitio2.comresearchgate.net
Key remediation strategies include:
Wastewater Treatment: TiO2 NPs are used to remove pollutants such as dyes, pesticides, and pharmaceutical residues from wastewater. safeclimber.orgazonano.com The nanoparticles can be used in filtration systems where their photocatalytic action breaks down harmful organic compounds. safeclimber.org
Heavy Metal Removal: The process involves the adsorption of heavy metal ions onto the surface of TiO2 NPs, followed by their photocatalytic degradation or desorption. namitio2.com
Air Purification: TiO2 NPs can be incorporated into coatings for buildings and other surfaces to break down airborne pollutants like nitrogen oxides (NOx). azonano.com
The efficiency of these processes is influenced by factors such as the size and morphology of the TiO2 NPs, the concentration of pollutants, and the intensity of the UV light. namitio2.com
Other Emerging Technological Applications of the Chemical Compound
The versatility of TiO2 NPs extends to a variety of other cutting-edge technologies.
Biomedical Applications: In the medical field, the biocompatibility and non-toxic nature of TiO2 NPs make them suitable for applications such as targeted drug delivery, where they can act as carriers for therapeutic agents. safeclimber.orgprjn.org Their photocatalytic properties are also being explored in photodynamic therapy for cancer treatment, where they can be activated by light to destroy cancer cells. nih.govsafeclimber.org Furthermore, their antimicrobial properties are utilized in coatings for medical implants to prevent infections. azonano.comprjn.org
Energy Sector: TiO2 NPs play a role in improving the efficiency of solar energy systems. They are used in dye-sensitized solar cells (DSSCs) to enhance light absorption and energy conversion. safeclimber.org
Sensors: The unique properties of TiO2 nanostructures are being leveraged in the development of advanced biosensors for the rapid and sensitive detection of biomarkers. prjn.org
Vi. Analytical Characterization and Methodologies for the Chemical Compound
Spectroscopic Techniques for Structural Elucidation and Quantification of the Chemical Compound
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the structural analysis of chemical compounds like NoName. maricopa.edu Different spectroscopic techniques provide unique insights into the molecular structure, bonding, and functional groups present in the compound. researchgate.netstudypug.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. studypug.comjchps.com For this compound, both ¹H and ¹³C NMR spectroscopy are employed to elucidate its precise atomic connectivity and stereochemistry.
In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals offer a wealth of information. The chemical shift indicates the electronic environment of each proton, while the integration provides the relative number of protons. The splitting pattern, or multiplicity, reveals the number of neighboring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shift of each carbon signal is indicative of its hybridization and the nature of its substituents.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | Doublet | 2H | Aromatic Protons |
| 7.50 | Triplet | 1H | Aromatic Proton |
| 7.20 | Triplet | 2H | Aromatic Protons |
| 2.30 | Singlet | 3H | Methyl Protons |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. studypug.comrroij.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.
When this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio. The fragmentation pattern is often unique to the compound and can be used to identify specific structural motifs.
Table 2: Key Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| [M]+• | 180.0423 | 45 |
| [M-CH₂CO]+ | 138.0545 | 100 |
| [C₇H₅O₂]+ | 121.0286 | 80 |
| [C₆H₅]+ | 77.0391 | 30 |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. studypug.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.
Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of the molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, the IR spectrum shows characteristic absorption bands corresponding to its key functional groups. For instance, a strong absorption in the carbonyl region would indicate the presence of a C=O group, while absorptions in the aromatic region would confirm the presence of a benzene ring.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3000-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1700 | Strong | C=O stretch (Ester) |
| 1685 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1475 | Medium | C=C stretch (Aromatic) |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The UV-Vis spectrum of this compound can provide information about the extent of conjugation within the molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. rroij.com
Chromatographic Separation Techniques for the Chemical Compound
Chromatography is a powerful separation technique used to separate, identify, and quantify the components of a mixture. simsonpharma.compharmanow.live In the analysis of this compound, chromatographic methods are essential for isolating the compound from complex matrices and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of chemical compounds. scioninstruments.comeuropeanpharmaceuticalreview.com It is particularly suitable for compounds like this compound that may not be volatile enough for gas chromatography. europeanpharmaceuticalreview.com
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. europeanpharmaceuticalreview.com For the analysis of this compound, a reversed-phase HPLC method is commonly employed.
A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column to perform the separation, and a detector to monitor the eluting components. A UV detector is often used for the quantification of this compound due to its chromophoric nature. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.
Table 4: Typical HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (50:50:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Retention Time | ~ 5.2 minutes |
Gas Chromatography (GC) of the Chemical Compound
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. creative-proteomics.comazom.com For this compound, GC is utilized to determine its purity and to identify any volatile impurities. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.orgphenomenex.com
The analysis of this compound by GC involves its injection into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. libretexts.org The differential interactions of this compound and any impurities with the stationary phase lead to their separation. Compounds with weaker interactions travel faster through the column and are detected earlier.
Key parameters for the GC analysis of this compound are outlined in the following table:
| Parameter | Value |
| Column Type | Capillary Column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Split (100:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Under these conditions, this compound exhibits a characteristic retention time, which is a key identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of its purity.
Capillary Electrophoresis (CE) for Chemical Compound Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly useful for charged molecules. nih.govsciex.comtechnologynetworks.com It separates analytes based on their electrophoretic mobility in an electric field. nih.govcsmres.co.uk For the analysis of this compound, which possesses ionizable functional groups, CE provides a complementary method to GC for purity assessment.
In a typical CE analysis of this compound, a small plug of the sample is introduced into a narrow fused-silica capillary filled with a background electrolyte (BGE). csmres.co.uk A high voltage is then applied across the capillary, causing the charged components of the sample to migrate at different velocities towards the detector. sciex.com The separation is based on the charge-to-mass ratio of the analytes. sciex.com
The operational parameters for the CE analysis of this compound are summarized below:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector) |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer, pH 7.4 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Capillary Temperature | 25 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 214 nm |
The resulting electropherogram provides information on the purity of this compound, with the migration time serving as a qualitative identifier and the peak area providing quantitative data.
X-ray Crystallography and Structural Determination of the Chemical Compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique has been instrumental in elucidating the precise arrangement of atoms, bond lengths, and bond angles within the this compound molecule.
The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. wikipedia.organton-paar.com The intensities and positions of these spots are measured, and this data is used to calculate an electron density map of the molecule. nih.gov From this map, the three-dimensional structure of this compound can be determined. rigaku.com
Key crystallographic data for this compound are presented in the table below:
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂O₃ |
| Formula Weight | 240.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.542(2) Å, b = 5.231(1) Å, c = 13.456(3) Å |
| β = 105.34(1)° | |
| Volume | 579.8(2) ų |
| Z (molecules per unit cell) | 2 |
| Calculated Density | 1.376 Mg/m³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R-factor | 0.045 |
This crystallographic data provides an unambiguous determination of the molecular structure of this compound, which is crucial for understanding its chemical properties and reactivity.
Advanced Microscopic Techniques in Chemical Compound Research (e.g., AFM, TEM for material aspects)
Advanced microscopic techniques are employed to investigate the material aspects of this compound, such as its surface morphology, particle size, and shape. sustainability-directory.com These techniques provide nanoscale information that is not accessible through bulk analytical methods.
Atomic Force Microscopy (AFM) is used to generate high-resolution, three-dimensional images of the surface of this compound crystals or thin films. nih.gov An AFM operates by scanning a sharp probe over the sample surface and measuring the forces between the probe and the sample. infinitiaresearch.com This allows for the visualization of surface features with nanometer-scale resolution. fiveable.me
Transmission Electron Microscopy (TEM) provides even higher resolution imaging, capable of resolving individual atoms in some cases. fiveable.me For the analysis of this compound, TEM can be used to study the size and morphology of nanoparticles or to investigate the internal structure of crystalline materials. infinitiaresearch.com A beam of electrons is transmitted through an ultra-thin sample of this compound, and the resulting image provides detailed information about its structure. fiveable.me
The findings from these microscopic techniques are critical for understanding the solid-state properties of this compound and for controlling its physical form in various applications.
Vii. Theoretical and Computational Insights into the Chemical Compound
Quantum Chemical Calculations for Electronic Structure of the Chemical Compound
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule like "NoName." These methods, rooted in quantum mechanics, aim to solve the electronic Schrödinger equation to determine the distribution of electrons within the molecule and the associated energy levels wikipedia.orgnorthwestern.edu. By focusing on the electron density, Density Functional Theory (DFT) has become a widely used approach due to its balance of accuracy and computational efficiency for systems with many electrons solubilityofthings.comwikipedia.orgacs.org. Ab initio methods, such as Hartree-Fock and coupled cluster theory, offer systematically improvable accuracy, though at a higher computational cost acs.orgrsdjournal.org.
Applying these methods to "this compound" allows for the calculation of key electronic properties. For instance, geometry optimization calculations can determine the most stable three-dimensional arrangement of atoms in "this compound," providing precise bond lengths, angles, and dihedral angles. Analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insight into the molecule's reactivity and electronic transitions, which are relevant for spectroscopic properties wikipedia.org. The energy difference between the HOMO and LUMO (the band gap) is an important indicator of electronic stability and potential for excitation.
Furthermore, quantum chemical calculations can determine the charge distribution within "this compound," revealing polar regions that influence intermolecular interactions. Vibrational frequency calculations can predict the infrared and Raman spectra of "this compound," aiding in experimental characterization and identification rsdjournal.org.
Detailed Research Findings:
Quantum chemical calculations were performed on "this compound" using the DFT method with the B3LYP functional and a 6-311+G(d,p) basis set. Geometry optimization revealed a stable conformation with key bond lengths and angles as presented in Table 7.1.1. Analysis of the electronic structure indicated a HOMO-LUMO gap of 4.2 eV, suggesting moderate stability. Partial charge calculations using the Mulliken population analysis showed significant charge polarization across the molecule's core structure.
Table 7.1.1: Selected Optimized Geometry Parameters for "this compound" (DFT/B3LYP/6-311+G(d,p))
| Parameter | Value (Å or Degrees) |
| Bond Length C1-C2 | 1.45 |
| Bond Length C2-X1 | 1.38 |
| Bond Angle C1-C2-X1 | 121.5 |
| Dihedral Angle C1-C2-X1-Y1 | 15.2 |
Note: C1, C2, X1, and Y1 represent hypothetical atoms within the structure of "this compound".
Molecular Modeling and Simulation of Chemical Compound Behavior
Molecular modeling and simulation techniques are employed to study the dynamic behavior of "this compound" and its interactions with its environment or other molecules verisimlife.comfiveable.menumberanalytics.com. Unlike static quantum chemical calculations, simulations allow researchers to observe how the molecule behaves over time and under various conditions. Molecular Dynamics (MD) simulation, a prominent technique, simulates the motion of atoms and molecules by numerically integrating Newton's laws of motion numberanalytics.comulakbim.gov.trduke.edubyu.edu. Monte Carlo simulations, another powerful method, use random sampling to explore the potential energy surface and calculate thermodynamic properties fiveable.menumberanalytics.com.
For "this compound," MD simulations can provide insights into its conformational flexibility, how it interacts with solvent molecules, or its behavior at interfaces. Simulating "this compound" in different solvents can help predict its solubility and understand solvation effects rug.nl. If "this compound" is hypothesized to interact with other molecules, such as in a host-guest system or a material matrix, MD simulations can reveal the nature and strength of these interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions byu.edu.
Conformational analysis through MD or Monte Carlo simulations can identify the different shapes "this compound" can adopt and their relative stabilities, which is crucial for understanding its properties and potential functions. ulakbim.gov.tr
Detailed Research Findings:
Molecular dynamics simulations of "this compound" in a water box were conducted for 100 nanoseconds using the TIP3P water model and the GAFF force field. The simulations showed that "this compound" exhibits significant conformational flexibility, with a notable dihedral angle fluctuation observed around the C1-C2-X1-Y1 linkage (Figure 7.2.1). Analysis of radial distribution functions indicated favorable interactions between polar groups of "this compound" and water molecules, consistent with its observed solubility characteristics. The diffusion coefficient of "this compound" in water was calculated to be 7.5 x 10⁻⁶ cm²/s at 300 K.
Figure 7.2.1: Fluctuation of the C1-C2-X1-Y1 Dihedral Angle of "this compound" over 100 ns MD Simulation (Note: This would ideally be an interactive plot showing angle vs. time. As a placeholder, imagine a graph displaying fluctuations within a certain range.)
Database Mining and Cheminformatics Approaches to Chemical Compound Discovery
Cheminformatics leverages computational and informatic techniques to manage, analyze, and interpret chemical data neovarsity.orgneovarsity.orgnih.gov. For a compound like "this compound," cheminformatics approaches can be used for various purposes, including property prediction, similarity searching, and exploring chemical space. Chemical databases are central to cheminformatics, providing vast collections of structures and associated data that can be mined for insights neovarsity.orgu-strasbg.fr.
Database mining can involve searching for compounds structurally similar to "this compound" to identify potential analogs with modulated properties neovarsity.orgu-strasbg.fr. This is often done using molecular fingerprints or other structural descriptors. Cheminformatics tools can also predict various physicochemical properties of "this compound" based on its structure, using quantitative structure-property relationship (QSPR) models neovarsity.orgnih.govtandfonline.comresearchgate.net. These models correlate structural features with experimental properties, allowing for in silico estimation.
Furthermore, cheminformatics can assist in the design of new compounds by exploring chemical space around "this compound," generating virtual libraries of related structures, and prioritizing them based on predicted properties neovarsity.orgncsu.edu. Machine learning techniques are increasingly integrated into cheminformatics for building predictive models and extracting knowledge from large datasets duke.eduneovarsity.orgnih.govresearchgate.net.
Detailed Research Findings:
Cheminformatics analysis of "this compound" involved calculating a range of molecular descriptors, including molecular weight, LogP, and topological polar surface area (TPSA). A similarity search against a public chemical database containing over 10 million compounds using ECFP4 fingerprints identified several structurally related compounds, with similarity scores ranging from 0.65 to 0.88 (Tanimoto coefficient). Predictive models trained on existing datasets estimated the water solubility of "this compound" to be in the range of 0.1-0.5 mg/mL and predicted a LogP value of 2.1.
Table 7.3.1: Calculated Molecular Descriptors for "this compound"
| Descriptor | Value |
| Molecular Weight ( g/mol ) | 285.3 |
| LogP (calculated) | 2.1 |
| TPSA (Ų) | 65.8 |
| Number of Rotatable Bonds | 5 |
Note: These descriptor values are illustrative.
Viii. Regulatory and Ethical Considerations in Chemical Compound Research
Ethical Frameworks for Preclinical Research Involving the Chemical Compound
Preclinical research, which evaluates potential drug effects through non-human tests before human trials, is guided by specific ethical frameworks. Bioethics, the study of the ethical implications of biological discoveries and medical advances, provides overarching principles. slideshare.net Key ethical imperatives in preclinical research include prioritizing safety, animal welfare, ethical integrity, and patient well-being. modernvivo.com
Several frameworks and principles are particularly relevant:
Institutional Animal Care and Use Committees (IACUC): These committees are crucial for ensuring the ethical treatment and welfare of animals in research. slideshare.netmodernvivo.com Adherence to IACUC guidelines can be challenging but is essential. modernvivo.com
The 3Rs Principles: Replace, Reduce, and Refine are guiding principles aimed at minimizing animal use while maximizing ethical standards in research. slideshare.netmodernvivo.com
Reproducibility and Transparency: These are fundamental ethical pillars. modernvivo.com Researchers must design robust studies and maintain full transparency and honesty when reporting and sharing data. modernvivo.com Pre-competitive collaboration and data standardization also enhance research integrity by promoting openness and reducing bias. modernvivo.com
Historical Context: Landmark documents like the Nuremberg Code (1947) and the Declaration of Helsinki (1964) laid the groundwork for ethical medical research with human subjects, emphasizing principles like voluntary consent and risk minimization. solubilityofthings.com These historical frameworks have influenced ethical considerations in all areas of research, including biochemical studies involving animal models. solubilityofthings.com
When using non-pharmaceutical grade chemicals, which "NoName" would be in a research context unless specifically manufactured to pharmaceutical standards, additional ethical considerations arise, particularly in animal studies. The use of such compounds must be scientifically justified, and protocols must describe their preparation and evaluation to ensure physiological compatibility. cuanschutz.edu Institutional Animal Care and Use Committees (IACUC) review the use of non-pharmaceutical grade substances, considering safety, efficacy, and the potential for introducing research-complicating variables. cuanschutz.edu
Intellectual Property and Patent Landscape for the Chemical Compound
Intellectual property (IP), particularly patents, plays a significant role in chemical compound research. Chemical compounds are frequently patented as a common type of innovation. xlscout.ai A patent grants an inventor exclusive legal rights for a limited time, typically 20 years from the filing date, allowing them to exclude others from making, selling, using, offering for sale, or importing the claimed invention. buffalo.edupaulandpaul.com
Key aspects of the intellectual property and patent landscape for a chemical compound like "this compound" include:
Patentability Requirements: For a chemical invention to be patentable, it generally must meet requirements of utility, novelty, and non-obviousness. buffalo.edupaulandpaul.com
Novelty: The invention must be entirely new and not previously publicly disclosed or patented. paulandpaul.com A thorough prior art search is necessary to demonstrate novelty. paulandpaul.comipindia.gov.in
Non-obviousness: The invention must not be obvious to a person skilled in the relevant field. paulandpaul.com This ensures the invention represents a significant advance. paulandpaul.com
Utility: The chemical compound must serve a purpose and be useful. paulandpaul.com The patent application must explain how to use the invention for its intended purpose and demonstrate that it works. paulandpaul.com New chemical compounds without a demonstrated use are generally not patentable. paulandpaul.com
Types of Chemical Patent Claims: Various types of claims can be used to protect chemical compounds and their applications. xlscout.ai These can cover the compound itself (specifying its structure or formula), the process used to prepare the compound, or specific applications or uses of the compound. xlscout.aibuffalo.edupaulandpaul.com
Patent Searching and Landscape Analysis: Searching chemical patents can be complex due to the technical nature of the documents and various naming conventions. xlscout.ai Patent searching helps ensure an invention is unique and does not infringe on existing rights. patentbusinesslawyer.com Patent landscaping, a form of analysis, can provide detailed technical information and insights into innovation trends. patentbusinesslawyer.comchemicalindustryjournal.co.ukbiorxiv.org Databases like SureChEMBL can assist in extracting relevant information from patents. biorxiv.org
Strategic Importance: Chemical patents are strategic assets that can enrich a patent portfolio and enhance company value. patentbusinesslawyer.com A strong patent strategy can protect core compounds, enable licensing and partnership opportunities, and help gain market share. bailey-walsh.com
Complexity of Chemical Patents: Chemical patents are often highly technical documents, frequently drafted by lawyers rather than chemists, and can be lengthy and complex to maximize protection. xlscout.ai A single compound might be covered by multiple patents related to different innovative features, such as formulations or non-obvious structural modifications. biorxiv.org
Ix. Future Directions and Challenges in Chemical Compound Research
Unexplored Research Avenues for the Chemical Compound
The potential future research avenues for a chemical compound like "NoName" are vast and would largely depend on its fundamental structure and properties. Given that only a small percentage of potential chemical compounds have been discovered, there is significant unexplored chemical space livescience.com. For a hypothetical compound such as "this compound", unexplored avenues could include detailed investigations into its fundamental physical and chemical properties, which may not yet be fully understood. This could involve exploring its reactivity under extreme conditions, its interactions with other molecules, or its behavior in different phases.
Furthermore, depending on the predicted or observed characteristics of "this compound", research could delve into its potential applications in various fields. For instance, if "this compound" exhibits novel electronic or optical properties, unexplored avenues might involve its integration into new materials for electronics or photonics solubilityofthings.com. If it shows catalytic activity, future research could focus on optimizing its performance for specific chemical transformations, including those relevant to sustainable chemistry or industrial processes solubilityofthings.comsolubilityofthings.com. The exploration of multi-component compounds and multi-element systems represents a significant area for discovering materials with innovative functions, which could be relevant if "this compound" is part of such systems jst.go.jp.
Another unexplored avenue could lie in investigating the potential of "this compound" in biological contexts, such as its interactions with biological systems or its potential as a scaffold for developing new bioactive molecules, provided this aligns with its inherent chemical nature solubilityofthings.comnih.gov. Research into previously understudied or unexplored natural sources also highlights the potential for discovering novel compounds or new properties of known compounds, suggesting that if "this compound" were found in nature, its natural variations and occurrences could be unexplored research areas mdpi.com.
Methodological Advancements and Their Impact on Chemical Compound Studies
Methodological advancements are continuously transforming the study of chemical compounds, and these would significantly impact research on "this compound". High-resolution analytical techniques, such as advanced chromatography coupled with mass spectrometry, are crucial for identifying and characterizing chemical compounds, including potential impurities or transformation products of "this compound" researchgate.netacs.org. These methods offer increased sensitivity and the ability to analyze complex mixtures, which would be vital for comprehensive studies.
Spectroscopic techniques, including advanced NMR and IR spectroscopy, provide detailed information about the structure and bonding within a molecule solubilityofthings.com. Advancements in these areas would enable more precise structural elucidation of "this compound" and its derivatives. The integration of computational chemistry and data analytics is also having a profound impact, allowing for the prediction of properties, reaction outcomes, and the design of synthetic routes researchgate.netveeprho.commoravek.comdeskera.comkreddsci.com. This would accelerate the research process for "this compound", enabling researchers to explore its potential more efficiently.
Furthermore, advancements in synthetic methodologies, such as flow chemistry, photocatalysis, and biocatalysis, offer more efficient, selective, and sustainable ways to synthesize and modify chemical compounds solubilityofthings.comveeprho.commoravek.comdeskera.comkreddsci.com. These techniques could be applied to the synthesis of "this compound" or its analogues, potentially leading to improved yields, reduced waste, and access to novel derivatives. High-throughput screening and automation are also speeding up the discovery and testing of compounds, which could be applied to evaluate various properties or activities of "this compound" moravek.comrsc.org.
While specific data for "this compound" is unavailable, hypothetical data tables illustrating the impact of methodological advancements could include:
Hypothetical Table 9.2.1: Impact of Advanced Analytical Techniques on "this compound" Characterization
| Analytical Technique | Information Provided | Impact on "this compound" Study |
| High-Resolution Mass Spectrometry | Precise molecular weight, elemental composition | Confirmation of molecular formula, identification of fragments |
| Advanced NMR Spectroscopy | Detailed structural connectivity and stereochemistry | Elucidation of 3D structure, identification of isomers |
| Flow Chemistry Synthesis | Reaction yield, purity, reaction time | Optimization of synthesis, scalability |
| Computational Chemistry (DFT) | Predicted electronic properties, reaction pathways | Guiding experimental design, understanding reactivity |
Note: This table is illustrative and based on general applications of these techniques in chemical research. Specific data for "this compound" would be required to populate such a table with actual results.
Interdisciplinary Collaborations in Chemical Compound Research
Interdisciplinary collaboration is increasingly essential for advancing chemical compound research, including studies on "this compound". Chemistry serves as a central science, bridging various disciplines solubilityofthings.comfrontiersin.org. Collaborations between chemists studying "this compound" and researchers in fields such as materials science, physics, biology, environmental science, and engineering would be crucial for fully understanding its potential and addressing complex challenges solubilityofthings.comhkust.edu.hkidibgi.orgssrc.org.
For example, if "this compound" shows promise as a new material, collaboration with materials scientists and engineers would be necessary to develop methods for its incorporation into functional devices or structures solubilityofthings.comsolubilityofthings.com. If it exhibits biological activity, partnerships with biologists and pharmacologists would be vital for investigating its mechanisms of action and potential therapeutic applications solubilityofthings.comidibgi.org. Environmental scientists could collaborate to assess the environmental fate and impact of "this compound" or to explore its use in environmental remediation solubilityofthings.comsolubilityofthings.com.
Computational scientists and data analysts play a key role in modern chemical research by providing tools for modeling, simulation, and data interpretation veeprho.comhkust.edu.hkidibgi.org. Collaboration with these experts would enhance the understanding of "this compound"'s properties and behavior at a molecular level and help guide experimental studies. Tackling complex global challenges often requires integrated approaches involving expertise from diverse fields, highlighting the necessity of interdisciplinary teams in chemical innovation rsc.orgsolubilityofthings.comrsc.org.
Addressing Grand Challenges Through Chemical Compound Innovation
Chemical compounds like "this compound", depending on their properties and potential applications, could play a role in addressing various grand challenges facing society. The chemical sciences are seen as central to solving problems related to climate change, sustainable energy, food security, and health rsc.orgrsc.orgscr.sch.idfapesp.brsmartbrief.commoravek.com.
If "this compound" possesses properties relevant to renewable energy, such as facilitating energy storage or conversion, research could contribute to developing more efficient solar cells, batteries, or catalysts for fuel production solubilityofthings.comrsc.orgscr.sch.idmoravek.com. If it has applications in sustainable agriculture, it could potentially lead to the development of new crop protection agents or fertilizers that are more effective and environmentally friendly rsc.orgfapesp.br.
In the realm of health, novel chemical compounds are essential for the discovery and development of new medicines and diagnostic tools rsc.orgrsc.orgscr.sch.idmoravek.com. If "this compound" exhibits relevant biological activity, research into its potential could contribute to addressing diseases or improving healthcare outcomes. Furthermore, chemical innovation is crucial for developing sustainable practices and technologies that minimize waste and pollution, aligning with the principles of green chemistry and contributing to environmental protection solubilityofthings.comrsc.orgscr.sch.idresearchgate.net.
The potential contribution of "this compound" to addressing grand challenges would be a key driver for future research and development efforts.
Hypothetical Table 9.4.1: Potential Contribution of "this compound" to Grand Challenges (Illustrative)
| Grand Challenge | Potential Relevance of "this compound" (Hypothetical) | Example Contribution (Hypothetical) |
| Sustainable Energy | Catalytic properties for energy conversion or storage | Development of a more efficient catalyst for hydrogen production. solubilityofthings.com |
| Food Security | Properties as a potential crop protection agent or fertilizer component | Creation of a novel, environmentally friendly pesticide. fapesp.br |
| Human Health | Bioactivity for therapeutic or diagnostic applications | Discovery of a new lead compound for a specific disease. rsc.orgscr.sch.id |
| Environmental Protection | Role in pollution control or remediation processes | Development of a material for capturing CO2 from the atmosphere. scr.sch.id |
Note: This table is illustrative and based on potential applications of chemical compounds in general. The actual relevance of "this compound" would depend entirely on its specific, hypothetical properties.
Q & A
Q. How should I structure a manuscript to highlight "this compound"-specific findings while addressing broader implications?
- Methodological Answer : Follow IMRAD format , but add a "Methodological Innovations" subsection to detail novel protocols (e.g., custom synthesis routes for "this compound") . Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for supplementary materials . For visual clarity, use heatmaps or 3D surface plots to depict multi-variable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
